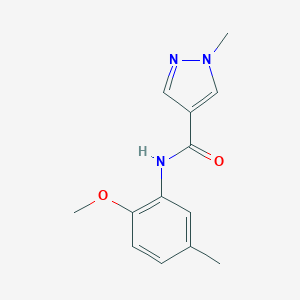
1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide is an organic compound that belongs to the class of dicarboxamides This compound is characterized by the presence of two ethylphenyl groups attached to the nitrogen atoms of a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-ethylphenylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials such as polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and optical properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide
- 1-N,3-N-bis(4-ethylphenyl)benzene-1,3-dicarboxamide
Uniqueness
1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide is unique due to the presence of ethyl groups on the phenyl rings, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, melting point, and interaction with other molecules compared to its methyl-substituted analogs.
Properties
CAS No. |
485402-10-6 |
|---|---|
Molecular Formula |
C24H24N2O2 |
Molecular Weight |
372.5g/mol |
IUPAC Name |
1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-3-17-8-5-12-21(14-17)25-23(27)19-10-7-11-20(16-19)24(28)26-22-13-6-9-18(4-2)15-22/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
PSBIVOGYRQCHNQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)CC |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B457900.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B457901.png)

![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B457905.png)
![1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B457906.png)
![2-(2-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B457907.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{4-nitrophenyl}acrylamide](/img/structure/B457909.png)
![methyl (9S,13E)-13-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B457910.png)
![3-(3-bromo-4-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B457911.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B457912.png)

![4-tert-butyl-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B457914.png)
![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B457915.png)
